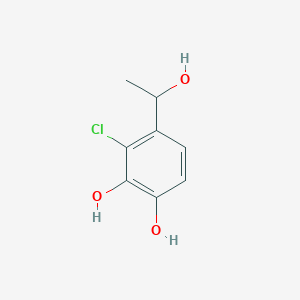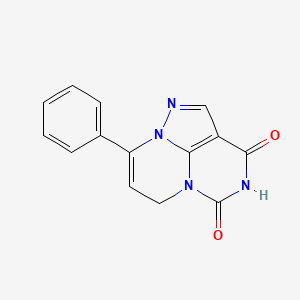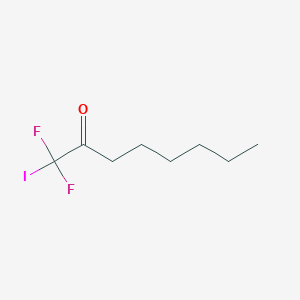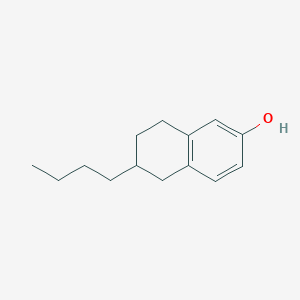![molecular formula C13H28O2Si B14276780 Trimethyl{[1-(octyloxy)ethenyl]oxy}silane CAS No. 135066-77-2](/img/structure/B14276780.png)
Trimethyl{[1-(octyloxy)ethenyl]oxy}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl{[1-(octyloxy)ethenyl]oxy}silane is an organosilicon compound with a unique structure that combines a silane group with an octyloxyethenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(octyloxy)ethenyl]oxy}silane typically involves the reaction of trimethylsilanol with an appropriate octyloxyethenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
Trimethyl{[1-(octyloxy)ethenyl]oxy}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The octyloxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized silanes.
科学的研究の応用
Trimethyl{[1-(octyloxy)ethenyl]oxy}silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique properties.
作用機序
The mechanism by which Trimethyl{[1-(octyloxy)ethenyl]oxy}silane exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The octyloxyethenyl group can interact with hydrophobic regions, while the silane moiety can form bonds with various functional groups, facilitating its incorporation into different systems.
類似化合物との比較
Similar Compounds
Trimethoxy(octyl)silane: Similar in structure but with methoxy groups instead of trimethyl groups.
Trimethylsilane: Lacks the octyloxyethenyl group, making it less versatile in certain applications.
Uniqueness
Trimethyl{[1-(octyloxy)ethenyl]oxy}silane is unique due to its combination of hydrophobic and reactive silane groups, making it suitable for a wide range of applications in different fields.
特性
CAS番号 |
135066-77-2 |
|---|---|
分子式 |
C13H28O2Si |
分子量 |
244.44 g/mol |
IUPAC名 |
trimethyl(1-octoxyethenoxy)silane |
InChI |
InChI=1S/C13H28O2Si/c1-6-7-8-9-10-11-12-14-13(2)15-16(3,4)5/h2,6-12H2,1,3-5H3 |
InChIキー |
MMXVFDZHXPAZNZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)



![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)


